molecular formula C8H6BrNO2 B14309850 4-Bromo-2-ethenyl-1-nitrobenzene CAS No. 112768-01-1

4-Bromo-2-ethenyl-1-nitrobenzene

Katalognummer: B14309850
CAS-Nummer: 112768-01-1
Molekulargewicht: 228.04 g/mol
InChI-Schlüssel: BGEMPXKJDVNAAB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-2-ethenyl-1-nitrobenzene is an aromatic compound with a benzene ring substituted with a bromine atom, an ethenyl group, and a nitro group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-ethenyl-1-nitrobenzene typically involves multiple steps, starting from benzene. The general synthetic route includes:

    Bromination: Introduction of a bromine atom to the benzene ring using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3).

    Nitration: Introduction of a nitro group using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

    Vinylation: Introduction of an ethenyl group through a reaction such as the Heck reaction, which involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-2-ethenyl-1-nitrobenzene can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution: The nitro group is a strong deactivating group, making further substitution reactions more challenging.

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.

Common Reagents and Conditions

    Bromination: Br2/FeBr3

    Nitration: HNO3/H2SO4

    Vinylation: Palladium catalyst, alkene

    Reduction: H2, palladium catalyst

Major Products

    Reduction: 4-Bromo-2-ethenyl-1-aminobenzene

    Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

4-Bromo-2-ethenyl-1-nitrobenzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential precursor for the development of drugs and active pharmaceutical ingredients.

    Materials Science: Used in the synthesis of polymers and advanced materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-Bromo-2-ethenyl-1-nitrobenzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in electrophilic aromatic substitution, the nitro group deactivates the benzene ring, making it less reactive towards electrophiles. In nucleophilic substitution, the bromine atom can be replaced by nucleophiles through a two-step mechanism involving the formation of a benzylic carbocation intermediate.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Bromo-1-fluoro-2-nitrobenzene
  • 2-Bromo-1-fluoro-4-nitrobenzene
  • 1-Bromo-2,4-dinitrobenzene

Uniqueness

4-Bromo-2-ethenyl-1-nitrobenzene is unique due to the presence of the ethenyl group, which imparts distinct reactivity and potential for further functionalization compared to other similar compounds that may lack this group.

Eigenschaften

CAS-Nummer

112768-01-1

Molekularformel

C8H6BrNO2

Molekulargewicht

228.04 g/mol

IUPAC-Name

4-bromo-2-ethenyl-1-nitrobenzene

InChI

InChI=1S/C8H6BrNO2/c1-2-6-5-7(9)3-4-8(6)10(11)12/h2-5H,1H2

InChI-Schlüssel

BGEMPXKJDVNAAB-UHFFFAOYSA-N

Kanonische SMILES

C=CC1=C(C=CC(=C1)Br)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.